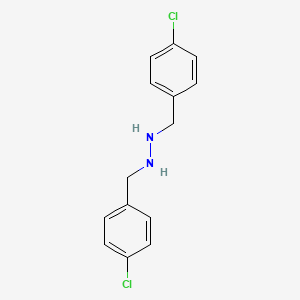

1,2-Bis(4-chlorobenzyl)hydrazine

Description

Contextualization within Hydrazine (B178648) Chemistry and its Derivatives

Hydrazines are a class of inorganic and organic compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org The parent compound, hydrazine (N₂H₄), is a versatile reagent and building block in chemical synthesis. researchgate.net Substituted hydrazines are derivatives of hydrazine where one or more hydrogen atoms have been replaced by organic groups, such as alkyl or aryl moieties. wikipedia.org These substitutions can significantly influence the chemical and physical properties of the molecule, including its basicity, nucleophilicity, and redox potential.

1,2-Bis(4-chlorobenzyl)hydrazine is a 1,2-disubstituted hydrazine, meaning each nitrogen atom bears one substituent. The presence of the benzyl (B1604629) groups introduces steric bulk and electronic effects that differentiate it from simpler alkyl or aryl hydrazines. The chlorine atoms in the para position of the benzene (B151609) rings further modify the electronic properties of the molecule through their inductive and resonance effects.

The chemistry of hydrazine derivatives is rich and varied. They are known to participate in a range of reactions, including:

Oxidation-reduction reactions: Hydrazines can act as reducing agents, a property utilized in various chemical processes. researchgate.net

Formation of hydrazones and azines: The reaction of hydrazines with aldehydes and ketones is a fundamental transformation in organic synthesis, leading to the formation of C=N bonds. researchgate.net

N-N bond cleavage: Under certain conditions, the nitrogen-nitrogen bond in hydrazines can be cleaved, providing a route to amines and other nitrogen-containing compounds.

Cyclization reactions: Substituted hydrazines are key precursors in the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and pyridazines. wisdomlib.org

Historical Perspective on the Research of Substituted Hydrazines

The study of hydrazine and its derivatives has a long history, dating back to the late 19th century. Emil Fischer was a pioneer in this field, discovering phenylhydrazine (B124118) in 1875. princeton.edu This discovery was a significant milestone, as phenylhydrazine proved to be a valuable tool for the characterization and analysis of sugars. wikipedia.org Theodor Curtius first synthesized hydrazine itself in 1887. wikipedia.org

Throughout the 20th century, research into substituted hydrazines expanded rapidly, driven by their potential applications in various fields. During World War II, hydrazine and its derivatives were investigated as rocket fuels due to their high heats of combustion. researchgate.netdtic.mil In the post-war era, the applications of hydrazines diversified further, with their use as blowing agents for polymers, corrosion inhibitors, and in the synthesis of pharmaceuticals and agrochemicals. researchgate.netbenthamscience.com The development of new synthetic methodologies has allowed for the preparation of a vast array of substituted hydrazines with tailored properties. rsc.org

Current Research Significance and Challenges for this compound

While specific research on this compound is not widely documented in publicly available literature, the broader class of substituted hydrazines continues to be an active area of investigation. The significance of these compounds lies in their utility as:

Synthetic Intermediates: They are versatile building blocks for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and polymers. benthamscience.com

Ligands in Coordination Chemistry: The nitrogen atoms of hydrazines can coordinate to metal ions, forming stable complexes with potential applications in catalysis and materials science.

Biologically Active Molecules: Many hydrazine derivatives exhibit a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. ontosight.ai

A significant challenge in the study of this compound is the lack of established synthetic routes and characterization data. The synthesis of symmetrically 1,2-disubstituted hydrazines can sometimes be complicated by the formation of side products, such as the corresponding azine. The purification and characterization of the desired hydrazine would be a crucial first step in any research endeavor.

Furthermore, the potential applications of this specific compound are yet to be explored. Its structural similarity to other known bioactive molecules or ligands could provide a starting point for such investigations.

Scope and Objectives of Academic Investigations on this compound

Future academic investigations into this compound would likely focus on several key areas. The primary objective would be to develop a reliable and efficient synthesis of the compound. This would involve exploring different synthetic strategies, such as the reductive coupling of 4-chlorobenzaldehyde (B46862) azine or the direct alkylation of hydrazine with 4-chlorobenzyl chloride, and optimizing the reaction conditions to maximize the yield and purity of the product.

Once a viable synthetic route is established, a thorough characterization of the compound's physical and chemical properties would be necessary. This would include determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). X-ray crystallography could provide definitive structural information.

With the compound in hand, further research could explore its potential applications. This might involve:

Investigating its coordination chemistry: Studying its ability to form complexes with various metal ions and characterizing the resulting coordination compounds.

Screening for biological activity: Testing the compound for antimicrobial, antifungal, or other pharmacological properties, guided by the known activities of other substituted hydrazines.

Exploring its reactivity: Investigating its behavior in various organic reactions to understand its potential as a synthetic building block.

A systematic investigation of this compound, beginning with its synthesis and characterization, would be essential to unlock its potential and contribute to the broader understanding of substituted hydrazine chemistry.

Data Tables

Table 1: General Properties of Hydrazine and its Derivatives

| Property | Hydrazine (N₂H₄) | Substituted Hydrazines |

| Physical State | Colorless, fuming oily liquid researchgate.net | Varies from liquids to solids |

| Odor | Ammonia-like researchgate.net | Can be characteristic |

| Basicity | Weak base researchgate.net | Varies with substituents |

| Reactivity | Strong reducing agent researchgate.net | Reducing or oxidizing potential depends on substituents |

| Key Reactions | Salt formation, hydrazone formation, acylation, alkylation researchgate.net | Similar reactivity, influenced by steric and electronic effects of substituents |

Table 2: Potential Areas of Investigation for this compound

| Research Area | Potential Focus | Rationale |

| Synthetic Chemistry | Development of efficient synthetic routes | Lack of established methods for this specific compound. |

| Coordination Chemistry | Synthesis and characterization of metal complexes | Presence of two nitrogen donor atoms suggests ligand potential. |

| Medicinal Chemistry | Screening for biological activities | Many hydrazine derivatives exhibit pharmacological properties. ontosight.ai |

| Materials Science | Incorporation into polymers or other materials | Symmetrical structure could lead to interesting material properties. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92253-54-8 |

|---|---|

Molecular Formula |

C14H14Cl2N2 |

Molecular Weight |

281.2 g/mol |

IUPAC Name |

1,2-bis[(4-chlorophenyl)methyl]hydrazine |

InChI |

InChI=1S/C14H14Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |

InChI Key |

LOPOUEMMDPIGBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNNCC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1,2 Bis 4 Chlorobenzyl Hydrazine

Established Synthetic Routes for 1,2-Bis(4-chlorobenzyl)hydrazine

The formation of the this compound core structure is most commonly achieved through the reduction of an azine precursor, which itself is synthesized from 4-chlorobenzaldehyde (B46862). Other strategies involving hydrazone intermediates and electrochemical approaches also present viable, albeit less direct, pathways.

Ionic Hydrogenation of Azines as a Precursor Route

A primary and efficient route to 1,2-disubstituted hydrazines involves the ionic hydrogenation of the corresponding azine. Azines, characterized by a C=N-N=C functionality, are readily prepared through the condensation of an aldehyde or ketone with hydrazine (B178648). In the case of this compound, the precursor would be 4,4'-dichlorobenzaldehyde azine.

The reduction of such azines can be accomplished using various reducing agents. A notable method involves the use of magnesium in methanol (B129727). For instance, the reduction of 4-chlorobenzaldehyde hydrazone to 4-chlorobenzylhydrazine has been successfully achieved with a Mg-methanol system, suggesting the viability of a similar approach for the corresponding azine. researchgate.net The reaction of 4-chlorobenzaldehyde hydrazone with a 1:5 molar ratio of substrate to magnesium in methanol at ambient temperature for 60 minutes yields 4-chlorobenzylhydrazine in 87% yield. researchgate.net This method's success with the hydrazone implies its potential applicability to the symmetrical azine, which would be reduced at both C=N bonds to yield the target this compound.

Other established methods for azine reduction to hydrazines include catalytic hydrogenation, reduction with diborane, LiAlH₄, NaBH₄/AcOH, and Na/Hg amalgam. These varied reducing systems offer a range of reaction conditions and selectivities that could be adapted for the synthesis of this compound from its azine precursor.

Electrochemical Synthesis Approaches for Tetrasubstituted Hydrazines

Electrochemical methods offer a green and efficient alternative for the formation of N-N bonds. While much of the research in this area has focused on the synthesis of tetrasubstituted hydrazines through the dehydrogenative coupling of secondary amines, the principles can be extended to the synthesis of 1,2-disubstituted hydrazines.

Electrochemical strategies can also be applied to the reduction of precursor molecules like azines. The electrochemical dehydrogenation of hydrazines to azo compounds has been demonstrated, indicating the reversibility of the process under electrochemical control. mit.edu This suggests that an electrochemical reduction of 4,4'-dichlorobenzaldehyde azine could be a feasible route to this compound. Such a process would involve the transfer of electrons to the C=N bonds of the azine, followed by protonation to yield the saturated hydrazine derivative. The specific conditions, such as electrode material, solvent, and electrolyte, would need to be optimized for this particular substrate.

Condensation Reactions Involving Hydrazine and Carbonyl Compounds for Hydrazone Precursors

The synthesis of hydrazones through the condensation of a carbonyl compound with a hydrazine derivative is a fundamental and widely used reaction in organic chemistry. researchgate.net This reaction is a critical first step in many synthetic routes to substituted hydrazines, including the Wolff-Kishner reduction. organicchemistrydata.org

For the synthesis of a precursor to this compound, 4-chlorobenzaldehyde can be reacted with hydrazine hydrate (B1144303). This reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N bond. The initial product can be the mono-hydrazone, 4-chlorobenzaldehyde hydrazone. Under appropriate conditions, further reaction with another molecule of 4-chlorobenzaldehyde leads to the formation of the symmetrical 4,4'-dichlorobenzaldehyde azine. The formation of the azine is often favored, especially when the aldehyde is in excess or under conditions that promote the elimination of water. wikipedia.org

The resulting hydrazone or azine can then be isolated and subjected to reduction as described in section 2.1.1 to yield the target hydrazine. For example, the synthesis of N-(4-chlorobenzilidine)benzoic acid hydrazide has been reported through the condensation of 4-chlorobenzaldehyde with benzoic acid hydrazide. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 4-Chlorobenzaldehyde | Hydrazine Hydrate | 4-Chlorobenzaldehyde Hydrazone |

| 4-Chlorobenzaldehyde Hydrazone | 4-Chlorobenzaldehyde | 4,4'-Dichlorobenzaldehyde Azine |

Other Synthetic Strategies for Hydrazine Core Formation

Beyond the direct reduction of pre-formed azines, other strategies can be employed for the formation of the 1,2-disubstituted hydrazine core. One such approach is the direct alkylation of hydrazine. However, this method is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, tri-, and tetra-substituted products, as well as the potential for overalkylation. princeton.edu For a compound like this compound, controlling the reaction to achieve selective 1,2-disubstitution would be challenging.

Another strategy involves the reduction of azo compounds. The reduction of azobenzenes to hydrazobenzenes has been achieved using various reagents, including an Fe/CaCl₂ system and sodium dithionite. organic-chemistry.org While this is more commonly applied to aryl-substituted hydrazines, the underlying principle of reducing the N=N double bond could potentially be adapted.

The reduction of tosylhydrazones, which are readily prepared from ketones or aldehydes and tosylhydrazine, offers a milder alternative to the Wolff-Kishner reduction. organicchemistrydata.org Reduction of the tosylhydrazone of 4-chlorobenzaldehyde could be explored, although this would typically yield the monosubstituted hydrazine after cleavage of the tosyl group.

Mechanistic Analysis of Synthesis Reactions for this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting potential side products. The key mechanistic considerations revolve around the reduction of the C=N double bonds of the azine or hydrazone precursors.

Investigation of Reaction Intermediates and Transition States

The ionic hydrogenation of an azine, such as 4,4'-dichlorobenzaldehyde azine, is believed to proceed through a stepwise reduction of the two C=N bonds. The reaction is typically initiated by protonation of one of the imine nitrogen atoms by an acid, which activates the C=N bond towards nucleophilic attack by a hydride donor.

In the case of reduction using Mg-methanol, the magnesium acts as the electron source, and methanol provides the protons. The mechanism likely involves the formation of a radical anion intermediate upon single electron transfer from magnesium to the C=N bond. This is followed by protonation and a second electron transfer and protonation step to complete the reduction of one imine function. The process is then repeated for the second C=N bond.

Computational studies on the hydrogenation of related systems, such as benzaldehyde (B42025), provide insights into the transition states. nih.gov Density Functional Theory (DFT) calculations have been used to explore the free energy profiles of catalytic hydrogenation reactions, identifying key intermediates and the energies of the transition states. researchgate.net For the hydrogenation of benzaldehyde catalyzed by a manganese complex, a bifunctional mechanism involving the participation of an acidic N-H bond of the ligand has been proposed, highlighting the intricate role of the catalyst and solvent in stabilizing the transition state. nih.gov Similar computational analyses could be applied to the reduction of 4,4'-dichlorobenzaldehyde azine to elucidate the precise nature of the intermediates and transition states involved.

Elucidation of Catalyst Roles and Reaction Conditions

The synthesis of 1,2-bis(benzyl)hydrazine derivatives, including the title compound this compound, typically proceeds via a two-step process. The first step involves the condensation of a corresponding aldehyde with hydrazine to form a bis(benzylidene)hydrazine, also known as an azine. The second step is the reduction of the azine's carbon-nitrogen double bonds to yield the final saturated hydrazine.

The initial condensation reaction between an aldehyde, such as 4-chlorobenzaldehyde, and hydrazine hydrate can often be achieved by refluxing the reactants in a suitable solvent like absolute ethanol (B145695). researchgate.netnih.gov For instance, the synthesis of the related isomer, 1,2-bis(2-chlorobenzylidene)hydrazine, involves refluxing 2-chlorobenzaldehyde (B119727) with hydrazine hydrate in ethanol for several hours to yield a precipitate. researchgate.net While this condensation can proceed without a catalyst, the efficiency and reaction conditions can be optimized through catalysis.

Heterogeneous catalysts have gained significant interest for their ease of separation and reusability. mdpi.com Nickel-based heterogeneous catalysts have been successfully employed in the synthesis of ketazines (structurally related to the benzaldehyde-derived azines) from various acetophenone (B1666503) derivatives and hydrazine hydrate in ethanol at room temperature. mdpi.com This method offers high yields in a short reaction time. mdpi.com Other catalytic systems used for condensation reactions involving aldehydes include tin pyrophosphate (SnP₂O₇) and nickel-chromium oxide (NiCr₂O₄). Additionally, basic catalysts like piperidine (B6355638) have been used in coupling reactions to form unsymmetrical azines. researchgate.net

The subsequent reduction of the bis(benzylidene)hydrazine intermediate to this compound involves the saturation of the two C=N double bonds. This transformation is analogous to the Wolff-Kishner reduction, which reduces hydrazones to alkanes under basic conditions. libretexts.org The mechanism involves the deprotonation of the hydrazone, followed by a series of protonation and deprotonation steps that result in the elimination of nitrogen gas and the formation of a carbanion, which is then protonated to yield the alkane. libretexts.org While the direct reduction of an azine to a 1,2-disubstituted hydrazine does not involve the loss of N₂, the principle of reducing the C=N bond is relevant.

| Catalyst/Reagent | Precursors | Product Type | Reaction Conditions | Source(s) |

| None (Reflux) | 2-Chlorobenzaldehyde, Hydrazine Hydrate | Azine | Absolute Ethanol, Reflux, 3h | researchgate.net |

| Nickel-based heterogeneous catalyst | Acetophenone derivatives, Hydrazine Hydrate | Ketazine | Ethanol, Room Temperature, <3h | mdpi.com |

| Piperidine (basic catalyst) | (E)-(2,6-dichlorobenzylidene) hydrazine, Aldehydes | Unsymmetrical Azine | Not specified | researchgate.net |

| KOH / Heat | Hydrazone | Alkane | High-boiling point solvent (e.g., ethylene (B1197577) glycol) | libretexts.org |

Derivatization and Functionalization Strategies for this compound Analogues

Synthesis of Substituted 1,2-Bis(chlorobenzyl)hydrazine Derivatives

The synthesis of substituted analogues of this compound can be readily achieved by employing appropriately substituted starting materials. The core synthetic route, involving the condensation of a benzaldehyde derivative with hydrazine followed by reduction, allows for significant variation in the structure of the final product.

By starting with different substituted benzaldehydes or other aryl aldehydes and ketones, a diverse library of 1,2-bis(arylmethyl)hydrazines can be generated. For example, the synthesis of various ketazines from a range of substituted acetophenones demonstrates the flexibility of the initial condensation step. mdpi.com This principle extends to benzaldehydes, where substituents on the aromatic ring can be varied to produce a wide array of precursor azines.

A notable example is the synthesis of 1,2-bis(2,4,6-trinitrophenyl)hydrazine, a precursor for energetic materials. nih.gov This compound is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol, showcasing a method for introducing multiple nitro-group substituents onto the phenyl rings. nih.gov Similarly, the synthesis of 1,2-bis(2-chlorobenzylidene)hydrazine highlights the use of a positional isomer of chlorobenzaldehyde to create a different derivative. researchgate.netnih.gov The subsequent reduction of these varied azine precursors would lead to the corresponding substituted 1,2-bis(benzyl)hydrazine derivatives.

| Derivative Class | Precursor 1 | Precursor 2 | Key Features | Source(s) |

| Trinitrophenyl Hydrazine | Picryl Chloride | Hydrazine Hydrate | Highly nitrated aromatic rings | nih.gov |

| Isomeric Chlorobenzylidene Hydrazine | 2-Chlorobenzaldehyde | Hydrazine Hydrate | Chlorine at the ortho position | researchgate.net, nih.gov |

| Substituted Ketazines | Substituted Acetophenones | Hydrazine Hydrate | Derivatives from ketones instead of aldehydes | mdpi.com |

Cyclization Reactions to Form Heterocyclic Systems Incorporating Hydrazine Moieties

The hydrazine functional group is a versatile building block in heterocyclic chemistry, enabling the synthesis of a wide range of ring systems through cyclization reactions. The N-N bond and the associated nitrogen atoms of hydrazine derivatives can participate in intramolecular or intermolecular condensations to form stable heterocyclic structures, many of which have significant biological and material science applications. chempap.orgijpsr.info

One major class of heterocycles formed from hydrazine derivatives are 1,2,4-triazines . For example, the thermal cyclization of 2-ethoxycarbonylimino-3-arylhydrazono-indolines yields 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chempap.org The 1,2,4-triazine (B1199460) core is a common scaffold in medicinal chemistry. ijpsr.info

Hydrazine derivatives are also crucial for synthesizing other nitrogen-containing heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles . The reaction of an acid hydrazide with carbon disulfide can produce an intermediate that cyclizes in the presence of hydrazine hydrate to form a 4-amino-1,2,4-triazole-3-thione. nih.gov Thiosemicarbazides, prepared from acid hydrazides, can be cyclized under basic or acidic conditions to yield 1,2,4-triazole-3-thiols or aminothiadiazoles, respectively. nih.gov

Furthermore, the condensation of arylhydrazines with dicarbonyl compounds can lead to more complex fused ring systems. The reaction of biphenyl-2,2′-dicarbaldehyde with arylhydrazines can result in the formation of 9-arylazophenanthrenes through a condensation-cyclization pathway. rsc.orgrsc.org

| Precursor Type | Reagents | Resulting Heterocycle | Source(s) |

| Arylhydrazono-indoline | Heat | 1,2,4-Triazino[5,6-b]indole | chempap.org |

| Acid Hydrazide | Carbon Disulfide, Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thione | nih.gov |

| Thiosemicarbazide | NaOH or Acid | 1,2,4-Triazole-3-thiol or 1,3,4-Thiadiazole | nih.gov |

| Biphenyl-2,2′-dicarbaldehyde | Arylhydrazine | 9-Arylazophenanthrene | rsc.org, rsc.org |

Preparation of Hydrazone-Based Ligands and Complexes

Hydrazones, which contain the –HC=N–NH– structural motif, are a prominent class of ligands in coordination chemistry. nih.gov They are typically synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. nih.govresearchgate.net The resulting hydrazone molecules possess multiple donor sites (typically nitrogen and oxygen atoms) that can coordinate with transition metal ions to form stable metal complexes. nih.gov

The synthesis of hydrazone ligands often begins with a hydrazide, such as isonicotinic hydrazide. nih.gov This hydrazide can be reacted with various aldehydes to produce a series of hydrazone derivatives. nih.gov These ligands have been shown to form complexes with metals like copper, zinc, and nickel. nih.gov Another strategy involves using more complex hydrazide precursors, like pyridine-2,6-dicarboxylic dihydrazide, which can be reacted with acetyl-functionalized heterocycles to create large, tritopic ligands capable of forming intricate coordination compounds. nih.gov

Substituted benzylidene hydrazines can also serve as precursors for ligands. For instance, (E)-(2,6-dichlorobenzylidene) hydrazine can be condensed with substituted salicylaldehydes to prepare N,O-bidentate ligands. researchgate.net The resulting Schiff base ligands are effective for creating thermally stable metal complexes. researchgate.net The versatility of the condensation reaction allows for the fine-tuning of the ligand's electronic and steric properties by choosing appropriate aldehyde and hydrazine starting materials, which in turn influences the properties of the resulting metal complexes. acs.org

| Ligand Type | Hydrazine Precursor | Carbonyl Precursor | Key Features | Source(s) |

| Isonicotinic Hydrazones | Isonicotinic Hydrazide | Substituted Benzaldehydes | Forms complexes with Cu, Zn, Ni | nih.gov |

| Tritopic Dihydrazide Ligands | Pyridine-2,6-dicarboxylic dihydrazide | 2-Acetylpyrrole, 2-Acetylthiophene | Large, multi-dentate ligands | nih.gov |

| N,O-Bidentate Ligands | (E)-(2,6-dichlorobenzylidene) hydrazine | Substituted Salicylaldehydes | Forms thermally stable complexes | researchgate.net |

| Isatin Hydrazone Ligands | Isatin Hydrazone Derivatives | Various Aldehydes | Used to create cyclometalated Ir(III) complexes | acs.org |

Advanced Structural Characterization and Spectroscopic Elucidation of 1,2 Bis 4 Chlorobenzyl Hydrazine and Its Analogues

X-Ray Crystallographic Studies for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed crystallographic studies on analogues such as 1,2-bis(2-chlorobenzylidene)hydrazine and 1,2-bis(4-nitrobenzoyl)hydrazine offer a window into the molecular geometry.

For the analogue 1,2-bis(2-chlorobenzylidene)hydrazine , the molecule possesses a crystallographically imposed inversion center at the midpoint of the N-N bond. nih.gov The C=N double bond, with a length of 1.272(2) Å, is a key feature of this azine structure, which differs from the N-CH₂ single bond expected in 1,2-bis(4-chlorobenzyl)hydrazine. nih.gov The N-N bond length is reported to be 1.418 (3) Å. nih.gov The molecule is nearly planar, indicating extensive conjugation. nih.gov

In another analogue, 1,2-bis(4-nitrobenzoyl)hydrazine , the molecule also crystallizes with an inversion center at the midpoint of the N-N bond. nih.govdoaj.org The nitro and amide groups are twisted relative to the benzene (B151609) ring, with dihedral angles of 14.6(5)° and 31.1(5)°, respectively. nih.govdoaj.org This twisting indicates a balance between steric effects and electronic delocalization.

Table 1: Selected Bond Lengths (Å) and Angles (°) for 1,2-Bis(2-chlorobenzylidene)hydrazine

| Bond/Angle | Value | Reference |

|---|---|---|

| N1-N1' | 1.418 (3) Å | nih.gov |

| C7-N1 | 1.272 (2) Å | nih.gov |

| C7-N1-N1' | 111.78 (16)° | nih.gov |

This data pertains to the analogue 1,2-bis(2-chlorobenzylidene)hydrazine, which features a C=N double bond.

Investigation of Intermolecular Interactions and Crystal Packing

In the crystal structure of 1,2-bis(2-chlorobenzylidene)hydrazine , no classical intermolecular hydrogen bonds are observed. nih.gov The packing is primarily dictated by van der Waals forces. However, in many organic crystals containing chlorophenyl groups, weaker interactions such as C-H···Cl and C-H···π contacts play a significant role in the supramolecular assembly. acs.orgdcu.ie The analysis of chlorine-containing compounds often reveals the importance of these interactions in directing the crystal packing. acs.org

For 1,2-bis(4-nitrobenzoyl)hydrazine , the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds that link the molecules together. nih.govdoaj.org This highlights how different functional groups on the benzyl (B1604629) moiety can lead to distinct packing motifs. Generally, the interplay between strong hydrogen bonds (like N-H···O) and weaker interactions determines the final crystal architecture. ias.ac.inmdpi.com The presence of halogen atoms can lead to specific halogen bonding (e.g., C-Cl···π), which influences the packing arrangement. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined.

Proton (¹H) NMR Spectroscopic Analysis

While a specific spectrum for this compound is not available, its ¹H NMR spectrum can be predicted based on its symmetrical structure and data from similar compounds. One would expect to see:

A singlet for the four methylene (B1212753) protons (Ar-CH₂-N), as they are chemically equivalent. The chemical shift for such protons in 4-chlorobenzyl alcohol is around 4.67 ppm. rsc.org In 4-chlorobenzyl chloride, this signal appears at approximately 4.54 ppm. chemicalbook.com

A set of signals for the eight aromatic protons. Due to the para-substitution, these would likely appear as two distinct doublets, characteristic of an AA'BB' spin system. For reference, the aromatic protons of 4-chlorobenzyl alcohol appear as a multiplet between 7.28-7.34 ppm. rsc.org

A signal for the two N-H protons of the hydrazine (B178648) moiety. The chemical shift of this signal can be variable and is often concentration-dependent and may appear as a broad singlet.

Data from related compounds like 1-(4-chlorobenzyl)-4-(4-chlorophenyl)-1H-1,2,3-triazole shows the benzylic CH₂ protons at ~5.5 ppm and the chlorophenyl protons between 7.3-7.7 ppm, which can serve as a useful comparison. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of the symmetrical this compound would be expected to show a limited number of signals:

One signal for the two equivalent methylene carbons (-CH₂-). In 4-chlorobenzyl alcohol, this carbon resonates at approximately 64.7 ppm. rsc.org

Four signals for the eight aromatic carbons due to the plane of symmetry in the para-substituted rings. This would include the carbon atom bonded to chlorine (ipso-carbon), the carbon atom bonded to the CH₂ group (ipso-carbon), and the two distinct C-H carbons. For 4-chlorobenzyl alcohol, the aromatic carbons appear at 128.4, 128.8, 133.5, and 139.3 ppm. rsc.org The carbon attached to the chlorine typically shows a large chemical shift. chemicalbook.comchemicalforums.com

Table 2: Predicted and Analogue-Based NMR Chemical Shifts (δ, ppm)

| Group | Expected ¹H Shift Range | Expected ¹³C Shift Range | Reference (Analogue) |

|---|---|---|---|

| Ar-CH₂-N | ~4.5 - 5.5 | ~65 | rsc.orgchemicalbook.com |

| Aromatic C-H | ~7.2 - 7.4 | ~128 - 130 | rsc.org |

| Aromatic C-Cl | - | ~133 - 134 | rsc.org |

| Aromatic C-CH₂ | - | ~139 - 140 | rsc.org |

| N-H | Variable | - | N/A |

Advanced NMR Techniques for Conformational and Dynamic Studies

The flexibility of the this compound molecule, particularly rotation around the C-N and N-N single bonds, can be investigated using advanced NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are close to each other. NOESY would be invaluable for determining the preferred conformation (e.g., anti vs. gauche or skew) around the central N-N bond in solution. researchgate.net Studies on other N-acylhydrazones have successfully used NOESY to establish stereochemistry and conformation. nih.gov

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. For this compound, VT NMR could be used to determine the energy barriers for rotation around the N-N and C-N bonds. mdpi.com At low temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. auremn.org.br

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR techniques are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). While the structure of this compound is relatively simple, these experiments would be crucial for definitively assigning all ¹H and ¹³C signals, especially in more complex, unsymmetrical analogues. nih.gov

These advanced methods provide a comprehensive picture of the molecule's structure and behavior in solution, complementing the static picture provided by X-ray crystallography. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups. The N-H stretching vibrations of the hydrazine moiety are anticipated in the region of 3200-3400 cm⁻¹. The precise position of these bands can be influenced by hydrogen bonding. The aromatic C-H stretching vibrations of the chlorobenzyl groups would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) linkers are expected in the 2850-2960 cm⁻¹ range.

The carbon-carbon stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. A notable feature for the para-substituted benzene ring is a sharp band around 800-850 cm⁻¹, indicative of the out-of-plane C-H bending. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. Finally, the C-Cl stretching vibration should produce a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.

For a related compound, 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine , an IR spectrum is available and shows characteristic peaks that can be used for comparison, although the sulfonyl groups will introduce significant differences. chemsynthesis.com Similarly, the IR spectrum of the Schiff base analogue, 1,2-Bis(4-chlorobenzylidene)hydrazine , shows a characteristic C=N stretch at 1643 cm⁻¹, a feature absent in the target molecule, but it confirms the vibrations associated with the 4-chlorophenyl group. qnl.qa

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. Strong Raman scattering is expected for the aromatic ring stretching modes. The N-N bond, being symmetric, might also give a characteristic Raman signal. Studies on hydrazine and its derivatives show that Raman spectroscopy is effective in identifying N-N and N-H vibrational modes. researchgate.net The C-Cl bond should also produce a detectable Raman signal.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretching | 3200-3400 | 3200-3400 |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850-2960 | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 (strong) |

| -CH₂- | Scissoring | ~1450 | ~1450 |

| N-H | Bending | 1550-1650 | 1550-1650 |

| C-N | Stretching | 1250-1350 | 1250-1350 |

| Aromatic C-H | Out-of-plane Bending | 800-850 (strong) | Weak |

| C-Cl | Stretching | 700-800 | 700-800 |

| N-N | Stretching | Weak or inactive | Detectable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophores are the two 4-chlorophenyl rings.

The benzene ring itself exhibits absorption bands around 204 nm (π → π* transition) and a weaker, structured band around 254 nm (a symmetry-forbidden π → π* transition). The presence of the chlorine substituent and the benzylhydrazine (B1204620) moiety will cause a bathochromic shift (shift to longer wavelengths) and potentially an increase in the intensity of these absorptions.

While a specific UV-Vis spectrum for this compound is not documented in the searched literature, it is expected to show a primary absorption maximum (λ_max) in the ultraviolet region, likely between 260 and 280 nm. This is due to the π → π* electronic transitions within the chlorophenyl rings. The hydrazine moiety itself does not significantly absorb in the near-UV region. Studies on related hydrazine derivatives confirm that the electronic spectra are dominated by the transitions within the aromatic substituents. qnl.qatandfonline.com For instance, a study on a different hydrazine derivative showed that the electronic transitions are highly dependent on the nature of the aromatic system attached to the hydrazine core. qnl.qa

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λ (nm) |

| 4-Chlorophenyl | π → π | ~220-240 |

| 4-Chlorophenyl | π → π (benzenoid) | ~260-280 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₄Cl₂N₂), the expected exact mass can be calculated.

Molecular Weight Confirmation:

The molecular formula C₁₄H₁₄Cl₂N₂ leads to a monoisotopic mass of approximately 279.0534 g/mol and an average molecular weight of 281.18 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks with an M:M+2:M+4 ratio of approximately 9:6:1.

Fragmentation Analysis:

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation. The most probable fragmentation pathways would involve the cleavage of the N-N bond and the bonds within the benzyl groups.

Key expected fragments include:

Cleavage of the N-N bond: This would lead to the formation of a 4-chlorobenzylaminyl radical cation at m/z 140.

Benzylic cleavage: The cleavage of the C-N bond between the methylene group and the hydrazine nitrogen would result in the formation of the highly stable 4-chlorobenzyl cation at m/z 125. This is often a very prominent peak in the mass spectra of benzyl derivatives.

Loss of a chlorine atom: The molecular ion could lose a chlorine atom to give a fragment at m/z 244.

Further fragmentation of the 4-chlorobenzyl cation: This ion could lose HCl to give a fragment at m/z 89.

While a specific mass spectrum for this compound was not found, the mass spectrum of the related 1,2-Bis(4-chlorobenzylidene)hydrazine shows a molecular ion at m/z 306.8, confirming the presence of the two chlorophenyl groups and the hydrazine core. qnl.qa Analysis of other hydrazine derivatives also points to the N-N bond cleavage as a primary fragmentation pathway. imist.ma

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 279/281/283 | [M]⁺ (Molecular ion) | [C₁₄H₁₄Cl₂N₂]⁺ |

| 140/142 | [C₇H₇ClN]⁺ | 4-chlorobenzylaminyl cation |

| 125/127 | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation |

| 90 | [C₇H₆]⁺ | Tropylium ion (from loss of Cl from benzyl cation) |

| 89 | [C₇H₅]⁺ | Phenyl cation (from loss of HCl from benzyl cation) |

Theoretical and Computational Investigations of 1,2 Bis 4 Chlorobenzyl Hydrazine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to predict the properties of organic molecules, including those with hydrazine (B178648) moieties. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are instrumental in elucidating the geometric and electronic structure of these compounds. researchgate.netmdpi.com

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. For hydrazine derivatives, this involves finding the most stable conformation of the benzyl (B1604629) groups relative to the hydrazine bridge. Studies on similar molecules, such as 1,2-bis(2-chlorobenzylidene)hydrazine, have utilized X-ray crystallography and DFT calculations to determine bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov In such molecules, the N-N bond is a key parameter, and in a related Schiff base, it was found to be approximately 1.418 Å. nih.gov The planarity of the molecular skeleton is also a significant feature, with deviations from the mean plane being quantified. researchgate.netnih.gov For 1,2-Bis(4-chlorobenzyl)hydrazine, one would expect the bond lengths and angles to be influenced by the electronic effects of the para-chloro substituents on the benzene (B151609) rings.

Table 1: Representative Bond Lengths and Angles from a Related Hydrazine Derivative (Note: Data is for the analogous compound 1,2-Bis(2-chlorobenzylidene)hydrazine and serves as an illustrative example.)

| Parameter | Experimental Value (Å or °) |

|---|---|

| N-N Bond Length | 1.418 |

| C=N Bond Length | 1.272 |

| C-Cl Bond Length | (not specified) |

| Molecular Deviation from Planarity | 0.143 Å for C7 |

Source: researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

In studies of hydrazine derivatives, the HOMO is often localized on the hydrazine bridge and parts of the aromatic rings, indicating these are the likely sites for electrophilic attack. mdpi.com The LUMO, conversely, is typically distributed over the aromatic system, marking the regions susceptible to nucleophilic attack. mdpi.com For this compound, the chlorine atoms would also influence the electron distribution in the HOMO and LUMO. The HOMO-LUMO gap for related compounds has been calculated to be in the range that suggests good chemical reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related System (Note: Values are for a representative zinc-hydrazine complex and are illustrative.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| ΔE (Energy Gap) | 2.167 |

Source: mdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic reactions. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). nih.gov

For hydrazine-containing molecules, the nitrogen atoms of the hydrazine linker are typically regions of high negative potential, making them susceptible to interactions with electrophiles. nih.gov The hydrogen atoms, particularly those on the hydrazine moiety and the aromatic rings, often exhibit positive potential. In this compound, the electronegative chlorine atoms would also represent areas of negative potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Soft molecules have a small energy gap and are more reactive. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher value indicates a better electrophile. kbhgroup.in

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.comkbhgroup.in

Table 3: Representative Global Reactivity Descriptors for Related Hydrazine Systems (Note: These values are illustrative and derived from studies on similar compounds.)

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.0 to 1.5 |

| Electrophilicity Index (ω) | μ2 / 2η | > 1.5 indicates a strong electrophile |

Source: mdpi.comkbhgroup.in

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. mdpi.comnih.gov The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra. mdpi.comnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a compound. kbhgroup.in This method calculates the energies of electronic transitions from the ground state to various excited states, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). kbhgroup.in For molecules with aromatic rings and heteroatoms like this compound, transitions involving the π-systems of the rings and the lone pairs on the nitrogen atoms are expected to be prominent.

Conformational Analysis through Computational Methods

The biological activity of a molecule is intimately linked to its three-dimensional structure or conformation. Conformational analysis through computational methods explores the potential energy surface of a molecule to identify its most stable low-energy conformers. For flexible molecules like 1,2-disubstituted hydrazines, which have several rotatable bonds, this analysis is key to understanding their behavior.

In a computational study on a related compound, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil, researchers used Density Functional Theory (DFT) to investigate its conformational isomers. nih.gov The potential energy surface (PES) was calculated by systematically rotating a key dihedral angle (N8-C9-C29-N28) in increments, allowing for the identification of the most stable conformer. nih.gov A similar approach for this compound would involve rotating the C-N and N-N bonds to map out the energy landscape and determine the preferred spatial arrangement of the two 4-chlorobenzyl groups. Such studies help predict the shape the molecule is most likely to adopt in different environments, which is fundamental for understanding its interaction with biological targets.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While tautomerism is well-known in systems like keto-enols, it can also occur in hydrazine derivatives. Computational methods, particularly DFT, are highly effective for studying the relative stabilities of different tautomeric forms. nih.gov These calculations determine the total electronic energy of each isomer, and the energy difference indicates which tautomer is more stable and therefore more populated at equilibrium.

For instance, in a study of 2-(2-hydroxyphenyl)-1-azaazulene, DFT calculations were used to compare the stability of the enol-imine and keto-enamine tautomers. nih.gov The results revealed that the enol form was significantly more stable, providing a quantitative measure of the energy difference in both the gas phase and in solution. nih.gov Although specific tautomeric studies on this compound are not prominent in the literature, computational analysis could theoretically be applied to assess the likelihood of any potential proton-transfer isomers and quantify their relative energy levels.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov It is a cornerstone of computer-aided drug design, enabling scientists to model ligand-receptor complexes at the atomic level. nih.govnih.gov This method helps to understand the structural basis of a molecule's biological activity and can be used to screen virtual libraries of compounds for potential drug candidates.

Molecular docking simulations predict how a ligand like this compound might fit into the binding site of a biological target. The simulation generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity. The lower the energy score, the more favorable the binding is predicted to be. nih.gov

A computational study on the analogous compound 1,2-dibenzoylhydrazine (DBH) performed docking simulations against several biological targets, including the ecdysone (B1671078) receptor (EcR), urease, and HIV-1 integrase. nih.gov The results predicted that DBH could bind effectively to these receptors. For example, within the EcR binding site, DBH was predicted to form three hydrogen bonds with the amino acid residues Ile227, Thr231, and Tyr296, as well as two π-π stacking interactions with Phe285 and Trp412. nih.gov Similarly, in a study of hydrazine clubbed thiazoles, docking revealed that a derivative with a para-chlorophenyl substitution had a high binding affinity for the aldose reductase enzyme. nih.gov These studies exemplify how docking can elucidate the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-receptor complex.

By predicting the binding affinity of a compound to the active site of an enzyme, molecular docking serves as a powerful tool to assess its potential as an enzyme inhibitor. nih.gov The predicted binding energy (ΔG) can be correlated with the inhibition constant (Ki), a measure of inhibitor potency. A lower binding energy suggests a stronger interaction and potentially a lower Ki value, indicating a more potent inhibitor.

In silico studies on 1,2-dibenzoylhydrazine (DBH) demonstrated its potential as a multi-target inhibitor. nih.gov The predicted binding energies and inhibition constants for DBH against its targets were calculated and compared to known inhibitors, suggesting it could be a promising candidate for inhibiting both EcR and urease. nih.gov In another example, a series of hydrazine clubbed thiazole (B1198619) derivatives were evaluated for their inhibitory potential against enzymes relevant to diabetes. nih.gov The docking results were consistent with experimental findings, showing that compounds with lower docking energy scores also had lower Ki or IC50 values, confirming their inhibitory activity. nih.gov

The table below, based on data from analogues, illustrates the type of results obtained from such studies.

| Compound/Analogue | Target Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| 1,2-Dibenzoylhydrazine nih.gov | Ecdysone Receptor (EcR) | -10.5 | 49.31 nM | Ile227, Thr231, Tyr296, Phe285, Trp412 |

| 1,2-Dibenzoylhydrazine nih.gov | Urease | -7.2 | 4.88 µM | His492, Ala636, Met637 |

| 1,2-Dibenzoylhydrazine nih.gov | HIV-1 Integrase | -7.8 | 1.44 µM | Thr174, Ala128, Ala129, Met178 |

| Hydrazine-Thiazole Derivative (3c) nih.gov | Aldose Reductase (AR) | -11.7 | - | - |

| Hydrazine-Thiazole Derivative (3h) nih.gov | α-Glucosidase (α-GLY) | -9.9 | - | - |

| Hydrazine-Thiazole Derivative (3h) nih.gov | α-Amylase (α-AMY) | -11.4 | - | - |

This table presents data for analogue compounds to illustrate the outputs of molecular docking studies.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment.

Following a docking study, an MD simulation is often performed to validate the predicted binding pose. The simulation assesses whether the ligand remains stably bound within the active site over a period of nanoseconds or longer. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The study on 1,2-dibenzoylhydrazine (DBH) noted that an MD study was used to better understand its chemical interactions with target proteins. nih.gov For a compound like this compound, MD simulations would be invaluable for confirming the stability of its docked pose in a target like urease or another enzyme, thus strengthening the predictions of its inhibitory potential.

Exploration of Biological Activities and Mechanistic Pathways of 1,2 Bis 4 Chlorobenzyl Hydrazine Derivatives

Investigation of Antineoplastic Mechanisms in Cellular Models

Comprehensive searches of scientific databases did not yield specific studies on the antineoplastic mechanisms of 1,2-Bis(4-chlorobenzyl)hydrazine in cellular models.

There is no available research indicating that this compound modulates tumor suppressor pathways such as the stabilization of Programmed Cell Death 4 (Pdcd4). Interestingly, a study on the structurally related compound, 1,2-bis(4-chlorophenyl)disulfide, which features a disulfide linker instead of a hydrazine (B178648) group, identified it as a novel Pdcd4 stabilizer. However, the same research noted that alterations to the sulfide (B99878) linker, which would be required to form a hydrazine-like structure, led to a complete loss of this stabilizing potential. This suggests that the hydrazine moiety may not be conducive to this specific biological activity.

No studies were found that assess the alkylating activity of this compound or its potential biological implications as an alkylating agent in the context of antineoplastic research.

Antimicrobial Activity Investigations (In Vitro Studies)

While various hydrazine derivatives have been investigated for their antimicrobial properties, there is a lack of specific in vitro studies on the antibacterial, antifungal, or antiviral efficacy of this compound.

A review of the literature did not uncover any reports detailing the in vitro antibacterial efficacy of this compound against specific bacterial strains.

There are no available scientific articles that report on the antifungal properties or inhibition profiles of this compound.

No research has been published investigating the antiviral activity of this compound, including any potential inhibitory effects on SARS-CoV-2 enzymes. While the broader class of hydrazones and other nitrogen-containing heterocyclic compounds have been explored as potential inhibitors of viral proteases or polymerases, this specific compound has not been a subject of such studies.

Antitrypanosomal Activity and Nitric Oxide Release Mechanisms

A key strategy in the design of antitrypanosomal drugs is the targeting of nitric oxide (NO) release. nih.gov NO is highly toxic to trypanosomatids with minimal side effects on host macrophages. nih.gov Hydrazine derivatives, particularly those with the hydrazine moiety connected to an electron-deficient ring, have been designed as a new class of NO-donors. nih.govacs.org

In an oxidative environment, these quinazolin-hydrazine compounds can decompose, leading to the cleavage of the N–N bond and the subsequent release of a heterocyclic-amine and NO. nih.govacs.org This mechanism has been supported by NMR, fluorescence, and theoretical studies. The generation of NO from axenic parasites treated with these compounds has been confirmed using the Griess test. nih.govacs.org

Studies on a series of 2-arylquinazolin-4-hydrazines revealed significant antileishmanial activity, with some compounds showing higher potency than the reference drugs miltefosine (B1683995) and glucantime. nih.gov Specifically, derivatives with electron-withdrawing groups at the 4-position of the aryl ring, such as 4-fluoro, 4-chloro, and 4-bromo, were among the most active against T. cruzi. nih.gov The incorporation of the hydrazine moiety was shown to enhance the potency of the 2-arylquinazoline scaffold as a leishmanicidal agent. nih.govacs.org

Hydrazones have also been identified as suitable candidates for the development of molecules with both antileishmanial and antitrypanosomal activity. benthamdirect.comresearchgate.net

Enzyme Inhibition Studies of Hydrazine-Based Compounds

Hydrazine derivatives have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases.

Inhibition of Carbonic Anhydrase Isoenzymes (hCA I, hCA II)

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and edema. tandfonline.com Several studies have demonstrated the potent inhibitory effects of hydrazine-based compounds on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.comtandfonline.comnih.govresearchgate.net

For instance, a series of 1,2,4-triazole (B32235) derived hydrazide-hydrazones were found to be highly effective inhibitors of hCA I and hCA II, with IC₅₀ values in the nanomolar range, in some cases surpassing the efficacy of the standard inhibitor acetazolamide. tandfonline.comtandfonline.com Another study on N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides also reported efficient inhibition of both hCA I and hCA II. nih.govresearchgate.net The inhibitory activity is influenced by the specific substitutions on the aryl and heteroaryl rings. nih.govresearchgate.net

| Compound Series | Target Enzyme | IC₅₀ / Kᵢ Range (nM) | Reference Compound | Reference IC₅₀ / Kᵢ (nM) |

| 1,2,4-Triazole derived hydrazide–hydrazones | hCA I | 17.33 - 77.00 | Acetazolamide | 62.80 |

| hCA II | 13.07 - 46.20 | Acetazolamide | 57.75 | |

| N,N'-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides (R-series) | hCA I | Kᵢ: 203 - 473 | Acetazolamide | - |

| hCA II | Kᵢ: 200 - 419 | Acetazolamide | - | |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 402.9 - 554.8 | Acetazolamide | 985.8 |

| hCA II | 458.6 - 620.4 | Acetazolamide | 489.4 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov The hydrazine scaffold has been incorporated into the design of novel AChE inhibitors. nih.gov

Research on 1,2,4-triazole derived hydrazide-hydrazones showed significant AChE inhibitory activity, with some compounds exhibiting lower IC₅₀ values than the standard drug tacrine. tandfonline.comtandfonline.com Similarly, studies on iodinated hydrazide-hydrazones demonstrated moderate dual inhibition of both AChE and butyrylcholinesterase (BuChE). nih.gov Molecular docking studies have helped to elucidate the interaction of these compounds with the active site of the enzymes. nih.gov

| Compound Series | Target Enzyme | IC₅₀ / Kᵢ Range (nM) | Reference Compound | Reference IC₅₀ / Kᵢ (nM) |

| 1,2,4-Triazole derived hydrazide–hydrazones | AChE | 4.91 - 36.47 | Tacrine | 28.88 |

| Iodinated hydrazide-hydrazones | AChE | 15,100 - 140,500 | - | - |

| Indene-derived hydrazides (SD-30) | AChE | 13,860 ± 163 | - | - |

Other Enzyme Targets (e.g., Mpro, RdRp)

In the context of antiviral research, particularly against SARS-CoV-2, the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) have been identified as crucial targets for drug development. researchgate.netnih.govnih.gov While not exclusively focused on this compound, broader research into hydrazine and hydrazone derivatives has shown their potential as inhibitors of these viral enzymes. researchgate.net

Computational studies involving molecular docking have been employed to screen libraries of compounds, including those with hydrazone structures, to identify potential inhibitors of SARS-CoV-2 Mpro and RdRp. researchgate.net These in silico methods help in predicting the binding affinities and interaction patterns of the compounds with the enzyme active sites. researchgate.net Natural products and their derivatives, some of which contain hydrazine-like moieties, have also been investigated for their antiviral properties against these targets. mdpi.com

Antioxidant Activity Assessment and Radical Scavenging Mechanisms

Hydrazine derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. nih.govmdpi.com This activity is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.net

The mechanism of radical scavenging by these compounds often involves the donation of a hydrogen atom from the hydrazine or a hydroxyl group on the molecule to the free radical, resulting in a more stable species. mdpi.comresearchgate.net The presence and position of hydroxyl groups on the benzylidene part of hydroxybenzylidene hydrazine molecules significantly influence their radical scavenging efficacy. nih.gov Compounds with multiple hydroxyl groups tend to be more effective scavengers of DPPH and ABTS radicals. nih.gov

The antioxidant activity is concentration-dependent, with higher concentrations of the hydrazine derivatives leading to increased radical scavenging. researchgate.net The formation of a resonance-stabilized radical from the antioxidant molecule after donating a hydrogen atom contributes to its efficacy. mdpi.com

| Assay | Compound Type | Observation |

| DPPH Radical Scavenging | Hydroxybenzylidene hydrazines | Activity correlates with the number and position of hydroxyl groups. nih.gov |

| ABTS Radical Scavenging | Hydroxybenzylidene hydrazines | Most derivatives, especially those with multiple hydroxyl groups, show activity. nih.gov |

| DPPH and ABTS Assays | Hydrazinyl thiazolyl coumarins | Some derivatives displayed excellent antioxidant activity, comparable to quercetin. researchgate.net |

Coordination Chemistry and Materials Science Applications of Hydrazine Based Ligands

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is paramount in dictating the final structure and properties of these materials. Hydrazine-based ligands have been successfully employed in the synthesis of such frameworks.

The hydrazine (B178648) moiety (H₂N-NH₂) and its organic derivatives can function as bidentate ligands, bridging two metal centers. In symmetrically disubstituted hydrazines, such as the conceptual 1,2-Bis(4-chlorobenzyl)hydrazine , the two nitrogen atoms can coordinate to different metal ions, leading to the formation of polymeric chains or more complex networks. This bridging capability is fundamental to the construction of coordination polymers. For instance, in various reported structures, hydrazine and its derivatives have been shown to act as bidentate bridging ligands, connecting metal centers to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. acs.orgpreprints.org The flexibility of the benzyl (B1604629) groups in This compound would allow for different spatial arrangements, potentially leading to a variety of network topologies.

The formation of coordination complexes is a nuanced process influenced by several factors, including the nature of the metal ion, the design of the ligand, and the reaction conditions. Different metal ions have distinct coordination preferences in terms of geometry (e.g., octahedral, tetrahedral, square planar) and the number of ligands they can accommodate. nih.govrsc.org For example, the reaction of a hydrazine-based ligand with different metal salts (e.g., nitrates, chlorides, sulfates) can lead to the incorporation of the anion into the coordination sphere or the formation of different structural motifs. strath.ac.uk

The design of the ligand itself is also critical. In the case of This compound , the presence of the chloro-substituents on the benzyl rings could influence the electronic properties of the hydrazine nitrogens, potentially affecting their coordination strength. Furthermore, these substituents could participate in weaker interactions, such as hydrogen bonding or halogen bonding, which can play a significant role in directing the self-assembly of the final supramolecular structure. preprints.org The steric bulk of the ligand also plays a role; larger ligands may favor the formation of more open frameworks. rsc.org

Table 1: Influence of Components on Coordination Polymer Formation

| Factor | Influence on the Final Structure | Example from Analogous Systems |

| Metal Ion | Determines coordination geometry and number. | Cu(II) may form square planar or distorted octahedral complexes, while Zn(II) often prefers tetrahedral geometries. nih.govrsc.org |

| Ligand Flexibility | Affects the ability to bridge metal centers at various angles and distances, influencing network topology. | Flexible ligands can lead to interpenetrated or more complex 3D networks. azom.com |

| Anions/Counter-ions | Can coordinate to the metal center or influence the packing of the coordination polymer through hydrogen bonding. | Different lead(II) salts with pyridine-hydrazine ligands result in varied structural dimensions and connectivity. strath.ac.uk |

| Substituents on Ligand | Can modify electronic properties and introduce secondary interactions (e.g., hydrogen or halogen bonds). | Chloro-substituents can participate in halogen bonding, influencing the crystal packing. preprints.org |

Catalytic Applications in Organic Transformations

Metal complexes derived from hydrazine-based ligands have shown promise as catalysts in a variety of organic reactions. The metal center acts as the active site, while the ligand environment can be tuned to enhance catalytic activity and selectivity.

While specific catalytic studies on This compound complexes are not available, research on related hydrazone and hydrazine metal complexes provides a strong indication of their potential. researchgate.net These complexes have been investigated for their efficacy in reactions such as N-alkylation and other transformations. rsc.orgjocpr.com For instance, half-sandwich ruthenium complexes with acylhydrazone ligands have demonstrated excellent catalytic activity for the N-alkylation of hydrazides. rsc.org The catalytic cycle often involves the coordination of the substrate to the metal center, followed by a series of steps facilitated by the ligand environment. The electronic and steric properties of the ligand, which would be influenced by the chlorobenzyl groups in This compound , can significantly impact the efficiency and selectivity of the catalytic process.

Table 2: Catalytic Applications of Analogous Hydrazine/Hydrazone Metal Complexes

| Catalyst Type | Reaction Catalyzed | Key Findings |

| Half-sandwich Ruthenium-acylhydrazone complexes | N-alkylation of hydrazides with alcohols | High catalytic efficiency and broad substrate scope under mild conditions. rsc.org |

| Various transition metal-hydrazone complexes | General organic transformations | Versatile applications in analytical and medicinal chemistry, with potential as inhibitors for enzymes. researchgate.netjocpr.com |

| Titanium-hydrazonido complexes | Hydrogenation and hydroalkylation reactions | The coordination mode of the hydrazone ligand influences the catalytic pathway. nih.govacs.org |

Advanced Materials with Specific Optical or Electrochemical Features

The incorporation of hydrazine-based ligands into coordination polymers and MOFs can lead to materials with interesting photophysical and electrochemical properties. These properties are often a result of the interplay between the metal centers and the organic ligands.

Luminescence in coordination polymers can arise from the metal center, the ligand, or from charge transfer between the two. nih.gov While there is no specific data on the luminescent properties of materials containing This compound , studies on related systems suggest that such materials could exhibit interesting photoluminescent behavior. nih.gov The presence of aromatic rings, such as the chlorobenzyl groups, can contribute to the ligand's intrinsic fluorescence. The coordination to a metal ion can either enhance or quench this luminescence. In some cases, the rigidity imposed by the coordination framework can reduce non-radiative decay pathways, leading to enhanced emission. nih.gov The nature of the metal ion is also crucial; for example, d¹⁰ metal ions like Zn(II) and Cd(II) are often used in the construction of luminescent MOFs because they are not prone to quenching via d-d transitions. jst.go.jp The chloro-substituents in This compound could also influence the luminescent properties through the heavy-atom effect, potentially promoting phosphorescence.

Table 3: Factors Influencing Luminescence in Coordination Polymers

| Factor | Effect on Luminescence |

| Metal Ion | Can be the source of emission (e.g., lanthanides) or can quench ligand-based luminescence. d¹⁰ metals are often preferred to avoid quenching. jst.go.jp |

| Ligand Structure | Aromatic and conjugated systems in the ligand often lead to intrinsic fluorescence. nih.gov |

| Framework Rigidity | A rigid framework can enhance luminescence by reducing vibrational quenching. nih.gov |

| Guest Molecules | The presence of solvent or other guest molecules within the pores of a MOF can alter its luminescent properties. |

| Substituents | Heavy atoms (like chlorine) can promote intersystem crossing and lead to phosphorescence. |

Although direct experimental data on This compound in the context of advanced materials is scarce, by drawing parallels with structurally similar hydrazine and hydrazone-based ligands, a picture of its potential emerges. The bidentate nature of the hydrazine core makes it a suitable candidate for the construction of coordination polymers and MOFs. The chlorobenzyl substituents would likely influence the resulting structures through steric and electronic effects, as well as potentially engaging in secondary bonding interactions. Metal complexes of such a ligand could foreseeably exhibit catalytic activity in various organic transformations. Furthermore, the incorporation of this ligand into coordination frameworks, particularly with d¹⁰ metals, could yield materials with interesting luminescent properties. Future research into the coordination chemistry of This compound would be valuable to experimentally validate these postulations and potentially unlock new functional materials.

Selective Gas Adsorption Properties

The selective adsorption of gases is a critical technology for a range of applications, including carbon capture, natural gas purification, and air separation. Porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are at the forefront of research in this area due to their high surface areas, tunable pore sizes, and the ability to be chemically modified. Hydrazine-based ligands are of particular interest in the design of these materials because the nitrogen atoms in the hydrazine moiety can act as strong binding sites for certain gas molecules, enhancing both adsorption capacity and selectivity.

The introduction of specific functional groups onto the organic linkers within these frameworks can significantly influence their gas adsorption properties. For instance, the presence of heteroatoms, such as nitrogen in a hydrazine or hydrazone linkage, can create localized areas of high electron density or basicity. nih.govresearchgate.net These sites can interact favorably with acidic gases like carbon dioxide (CO2).

Research into hydrazone-linked COFs has demonstrated their potential in various applications, including adsorption and separation. nih.gov The structural flexibility and the presence of heteroatomic sites within these frameworks are key to their performance. nih.govresearchgate.net The precise arrangement of these linkers creates tailored pore environments that can differentiate between gas molecules based on size, shape, and chemical affinity.

One of the primary goals in gas separation is the selective capture of CO2 from gas mixtures, such as flue gas (primarily CO2 and nitrogen, N2) or biogas (primarily CO2 and methane, CH4). Materials incorporating nitrogen-rich linkers have shown promise in this regard. The basic nitrogen sites can interact more strongly with the slightly acidic CO2 molecules compared to the less reactive N2 and CH4 molecules. rsc.orgmdpi.com

For example, studies on MOFs functionalized with hydroxyl groups have shown a significant improvement in CO2/CH4 selectivity. researchgate.net The functional groups enhance CO2 adsorption through hydrogen bonding and quadrupole interactions. researchgate.net While not a direct example of a hydrazine-based ligand, this illustrates the principle of how functionalization impacts selectivity. In a similar vein, the nitrogen atoms in a hydrazine-based linker can be expected to enhance CO2 selectivity.

The table below presents data on the selective gas adsorption properties of various porous materials, some of which incorporate nitrogen-containing ligands, to provide a comparative context for the potential performance of hydrazine-based materials.

| Material | Gas Mixture | Selectivity (CO2/N2) | Selectivity (CO2/CH4) | CO2 Uptake (mmol/g) at 298 K, 1 bar | Reference |

| Mg-MOF-74-dobdc | CO2/CH4 | - | >50 | 9.12 | researchgate.net |

| ZnAtzCO3 | CO2/N2, CO2/CH4 | 3538 | 151 | ~2.8 | mdpi.com |

| TT-TCBz-g | CO2/N2 | ~65 | - | ~3.75 (at 263 K) | researchgate.net |

| Zn2M (M=Zn) | CO2/N2, CO2/CH4 | 4800 | 5 x 10^28 | - | nih.gov |

This table is for illustrative purposes and includes data from various nitrogen-containing porous materials to highlight the potential for selective gas adsorption.

The design of the porous structure itself is also crucial. Ultramicroporous materials (pore size <0.7 nm) can exhibit molecular sieving effects, where smaller gas molecules like CO2 can enter the pores while larger molecules like CH4 and N2 are excluded. nih.gov The combination of tailored pore size and favorable chemical interactions from hydrazine-based linkers could lead to materials with exceptionally high selectivity. The development of mixed-linker MOFs, which incorporate both carboxylate and hydrazone ligands, represents a sophisticated approach to fine-tuning the chemical and mechanical properties of these materials for optimized gas separation performance. researchgate.net

Future Research Directions and Emerging Trends for 1,2 Bis 4 Chlorobenzyl Hydrazine Research

Development of Novel Synthetic Methodologies

The efficient and selective synthesis of 1,2-Bis(4-chlorobenzyl)hydrazine is a fundamental prerequisite for its comprehensive study. While classical methods for the synthesis of N,N'-disubstituted hydrazines exist, future research is expected to focus on the development of more sustainable, efficient, and versatile synthetic routes.

One promising avenue is the selective synthesis of N,N'-dibenzylhydrazines from benzyl (B1604629) bromides. researchgate.net This approach could be adapted and optimized for the specific synthesis of this compound, potentially offering higher yields and purity. Further research into catalytic methods, including the use of transition metal catalysts, could also streamline the synthesis process. organic-chemistry.org The development of one-pot synthetic procedures that minimize waste and simplify purification would be a significant advancement. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Selective N,N'-dialkylation | High selectivity for the desired product. | Optimization of reaction conditions (solvent, temperature, base) for 4-chlorobenzyl bromide. |

| Catalytic Methods | Increased efficiency, lower environmental impact. | Screening of various transition metal catalysts and ligands to identify the most effective system. |